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molecular formula C11H10IN3O2S B8342041 4-((4-Iodopyridin-2-yl)amino)benzenesulfonamide

4-((4-Iodopyridin-2-yl)amino)benzenesulfonamide

Cat. No. B8342041
M. Wt: 375.19 g/mol
InChI Key: FYNUWJHTXIWRKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09242937B2

Procedure details

A mixture of 2-fluoro-4-iodopyridine (1.0 g, 4.48 mmol) and 4-aminobenzenesulfonamide (772 mg, 4.48 mmol) was heated with an oil bath for 3 hours at 150° C. The title compound A4 was obtained from the residue by preparative HPLC (water/ACN gradient). Yield: 135 mg (8%). MS (ES) C11H10IN3O2S requires: 375. found: 376 (M+H)+.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
772 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[CH:4][N:3]=1.[NH2:9][C:10]1[CH:15]=[CH:14][C:13]([S:16]([NH2:19])(=[O:18])=[O:17])=[CH:12][CH:11]=1>O.C(#N)C>[I:8][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([NH:9][C:10]2[CH:15]=[CH:14][C:13]([S:16]([NH2:19])(=[O:17])=[O:18])=[CH:12][CH:11]=2)[CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O.C(C)#N
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
FC1=NC=CC(=C1)I
Name
Quantity
772 mg
Type
reactant
Smiles
NC1=CC=C(C=C1)S(=O)(=O)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
IC1=CC(=NC=C1)NC1=CC=C(C=C1)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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